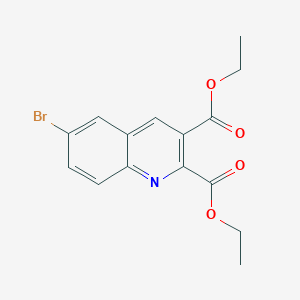

Diethyl 6-bromoquinoline-2,3-dicarboxylate

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. iipseries.orgwikipedia.org Early research focused on its isolation and basic characterization. A significant leap forward came with the development of synthetic methods, such as the Skraup synthesis in 1880, which provided a general route to quinoline and its derivatives from anilines and glycerol (B35011). iipseries.orgnumberanalytics.com Over the decades, a multitude of named reactions for quinoline synthesis have been developed, including the Combes, Conrad-Limpach, and Friedländer syntheses, each offering different pathways to access a variety of substituted quinolines. iipseries.orgwikipedia.orgwikipedia.org This evolution in synthetic methodology has been driven by the discovery of the diverse applications of quinoline derivatives, particularly in the field of medicine, with quinine, an antimalarial drug, being a famous early example. jddtonline.infoglobalresearchonline.net

Importance of Dicarboxylate Functionality in Heterocyclic Synthesis

Dicarboxylic acids and their esters, known as dicarboxylates, are organic compounds containing two carboxylic acid or ester functional groups. nova.eduwikipedia.org In heterocyclic synthesis, the dicarboxylate functionality is of considerable importance. These groups act as versatile handles for further chemical transformations. longdom.orglongdom.org They can be hydrolyzed to the corresponding dicarboxylic acids, reduced to diols, or converted into amides and other derivatives. This versatility allows for the construction of more complex molecular architectures. longdom.org

Specifically in the context of quinolines, dicarboxylate esters play a pivotal role in modulating the electronic properties of the heterocyclic ring and provide multiple points for derivatization. rsc.orgtandfonline.com The synthesis of quinoline-dicarboxylates has been an active area of research, with various methods developed for their preparation. rsc.orgrsc.orgtandfonline.com These compounds serve as key intermediates in the synthesis of pharmaceuticals and functional materials. tandfonline.com

Role of Halogen Substituents in Quinoline Reactivity and Derivatization

The introduction of halogen atoms, such as bromine, onto the quinoline scaffold significantly influences its chemical reactivity. Halogens are electronegative atoms that can affect the electron density of the aromatic rings through inductive and resonance effects. This, in turn, modifies the susceptibility of the quinoline ring to nucleophilic and electrophilic attack. orientjchem.org

A bromine substituent, as in Diethyl 6-bromoquinoline-2,3-dicarboxylate, serves as a versatile functional group for further derivatization. researchgate.net Bromoquinolines are important precursors for carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-coupling, which are fundamental in the synthesis of complex organic molecules. researchgate.net The position of the halogen atom on the quinoline ring dictates its reactivity and the types of reactions it can undergo. For instance, the bromine at the 6-position of the quinoline ring can be targeted for substitution reactions, allowing for the introduction of a wide range of other functional groups. semanticscholar.orgresearchgate.net This ability to selectively functionalize the quinoline core is crucial for the development of new compounds with tailored properties. rsc.orgrsc.org

Research Gaps and Scholarly Objectives Pertaining to Diethyl 6-bromoquinoline-2,3-dicarboxylate

While the broader classes of quinolines, dicarboxylates, and bromoquinolines are well-studied, specific research on Diethyl 6-bromoquinoline-2,3-dicarboxylate appears to be limited in publicly available literature. A comprehensive search reveals a lack of dedicated studies on its synthesis, reactivity, and potential applications. This represents a significant research gap.

The scholarly objectives concerning this compound would logically begin with the development of an efficient and scalable synthesis. While general methods for producing quinoline dicarboxylates exist, optimizing a route for this specific substitution pattern would be a primary goal. rsc.orgtandfonline.com

Following a reliable synthesis, a thorough investigation of its chemical reactivity would be warranted. This would involve exploring the differential reactivity of the two ester groups and the bromo substituent. For instance, selective hydrolysis of one ester group over the other, or the selective reaction at the bromine atom without affecting the ester functionalities, would be of interest.

Furthermore, the potential of Diethyl 6-bromoquinoline-2,3-dicarboxylate as a building block for more complex molecules could be a key research direction. Its trifunctional nature (two ester groups and a bromine atom) makes it an attractive starting material for the synthesis of novel heterocyclic systems, potentially with interesting photophysical or biological properties. The exploration of its utility in the synthesis of styrylquinoline derivatives, which have shown promise in medicinal chemistry, could be a particularly fruitful avenue of research. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

892874-36-1 |

|---|---|

Molecular Formula |

C15H14BrNO4 |

Molecular Weight |

352.18 g/mol |

IUPAC Name |

diethyl 6-bromoquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C15H14BrNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

LAMRPEHIOQQMGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C(=O)OCC |

Origin of Product |

United States |

Advanced Analytical and Computational Approaches in Research on Diethyl 6 Bromoquinoline 2,3 Dicarboxylate

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in determining the molecular structure of Diethyl 6-bromoquinoline-2,3-dicarboxylate and for monitoring the progress of reactions involving this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural assignment of Diethyl 6-bromoquinoline-2,3-dicarboxylate. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Diethyl 6-bromoquinoline-2,3-dicarboxylate is expected to exhibit distinct signals for the aromatic protons of the quinoline (B57606) ring system and the protons of the two ethyl ester groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atom and the dicarboxylate groups, as well as by the anisotropic effects of the fused ring system. The ethyl groups would each show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbons of the ester groups, the aromatic carbons of the quinoline ring (including those bonded to bromine and nitrogen), and the aliphatic carbons of the ethyl groups. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the quinoline ring.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic spin systems and within the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon spectrum based on the assigned proton spectrum. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. researchgate.netnih.gov This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the ethyl ester groups and the quinoline core.

Table 1: Predicted ¹H NMR Chemical Shifts for Diethyl 6-bromoquinoline-2,3-dicarboxylate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 8.2 - 8.5 | s |

| H-5 | 7.9 - 8.2 | d |

| H-7 | 7.7 - 8.0 | dd |

| H-8 | 7.5 - 7.8 | d |

| -OCH₂CH₃ | 4.3 - 4.6 | q |

| -OCH₂CH₃ | 1.3 - 1.6 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for Diethyl 6-bromoquinoline-2,3-dicarboxylate

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 175 |

| Aromatic C | 120 - 150 |

| C-Br | 115 - 125 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 13 - 16 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the confirmation of the elemental composition of Diethyl 6-bromoquinoline-2,3-dicarboxylate. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its molecular formula with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Fragmentation patterns observed in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for such molecules may include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the bromine atom. The fragmentation of the quinoline ring itself can also provide valuable structural clues. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in Diethyl 6-bromoquinoline-2,3-dicarboxylate.

IR Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the ester functional groups. A strong band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester carbonyls. C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds. The aromatic ring vibrations of the quinoline system are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the aromatic rings would give rise to prominent bands.

Table 3: Characteristic IR and Raman Bands for Diethyl 6-bromoquinoline-2,3-dicarboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (ester) | Stretching | 1700 - 1750 | IR (strong) |

| C-O (ester) | Stretching | 1000 - 1300 | IR (strong) |

| Aromatic C-H | Stretching | > 3000 | IR (moderate) |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman (strong) |

| C-Br | Stretching | 500 - 600 | IR (moderate) |

X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of Diethyl 6-bromoquinoline-2,3-dicarboxylate, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and torsional angles. Such data is invaluable for understanding the molecule's conformation and intermolecular interactions, such as stacking or hydrogen bonding, in the crystalline lattice. While no specific crystal structure for Diethyl 6-bromoquinoline-2,3-dicarboxylate is publicly available, the general methodology would involve growing a suitable single crystal and analyzing it using a diffractometer. nih.govrsc.org

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of Diethyl 6-bromoquinoline-2,3-dicarboxylate.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of Diethyl 6-bromoquinoline-2,3-dicarboxylate and for monitoring the progress of its synthesis or subsequent reactions. longdom.org These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For a compound like Diethyl 6-bromoquinoline-2,3-dicarboxylate, a reversed-phase HPLC or UPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

Detection is commonly achieved using a UV detector, as the quinoline ring system is strongly UV-active. The choice of wavelength for detection would be optimized to maximize the sensitivity for the target compound. A diode array detector (DAD) can provide UV spectra of the eluting peaks, which can aid in peak identification and purity assessment. Coupling the chromatograph to a mass spectrometer (LC-MS) provides both retention time and mass-to-charge ratio information, offering a high degree of specificity for analysis. nih.gov

UPLC, with its use of smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC, making it particularly suitable for high-throughput analysis and for separating closely related impurities.

Table 4: Typical HPLC/UPLC Parameters for the Analysis of Diethyl 6-bromoquinoline-2,3-dicarboxylate

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 5 µm for HPLC; 50 x 2.1 mm, 1.7 µm for UPLC) |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) |

| Flow Rate | 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV at a wavelength corresponding to a maximum absorbance of the quinoline chromophore |

| Injection Volume | 1 - 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components and Reaction Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. nih.govsums.ac.ir In the context of Diethyl 6-bromoquinoline-2,3-dicarboxylate, GC-MS is instrumental in monitoring the purity of the compound and identifying any volatile byproducts that may form during its synthesis or degradation. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed mass spectra that allow for the identification of these separated components by comparing them to spectral libraries. sums.ac.irjcsp.org.pkscielo.br

During the synthesis of Diethyl 6-bromoquinoline-2,3-dicarboxylate, GC-MS can be employed to analyze the reaction mixture to ensure the complete consumption of starting materials and to identify any side products. This is crucial for optimizing reaction conditions to maximize the yield and purity of the desired product. The technique's high sensitivity allows for the detection of even trace amounts of impurities. sums.ac.ir

Hypothetical GC-MS Analysis Data for a Synthesis Reaction of Diethyl 6-bromoquinoline-2,3-dicarboxylate

| Retention Time (min) | Detected Mass (m/z) | Compound Identification | Purity (%) |

| 15.2 | 351, 353 | Diethyl 6-bromoquinoline-2,3-dicarboxylate | 98.5 |

| 10.8 | 171 | Unreacted starting material A | 0.5 |

| 12.5 | 205 | Reaction intermediate B | 0.8 |

| 14.1 | 305 | Decarboxylated byproduct | 0.2 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. scirp.orgresearchgate.net For Diethyl 6-bromoquinoline-2,3-dicarboxylate, DFT calculations can provide valuable insights into its molecular geometry, electronic properties, and reactivity. By solving the Schrödinger equation for the molecule, DFT can predict various parameters such as bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional structure.

Furthermore, DFT calculations can elucidate the electronic properties by determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. researchgate.netresearchgate.net

Predicted Electronic Properties of Diethyl 6-bromoquinoline-2,3-dicarboxylate using DFT (B3LYP/6-311G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -1850 Ha |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a molecule like Diethyl 6-bromoquinoline-2,3-dicarboxylate, which has flexible ethyl ester groups, MD simulations can provide a detailed understanding of its conformational landscape. These simulations can reveal the different spatial arrangements (conformers) the molecule can adopt and the energetic favorability of each.

By simulating the molecule in different solvent environments, MD can also shed light on intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the solute and solvent molecules. This information is crucial for understanding the solubility and behavior of the compound in various media. The insights gained from MD simulations complement experimental studies and can help in the design of new materials or drug candidates. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation and Energetic Barriers

Quantum chemical calculations are essential tools for investigating the mechanisms of chemical reactions. nih.gov For Diethyl 6-bromoquinoline-2,3-dicarboxylate, these calculations can be used to map out the potential energy surface of its synthesis or subsequent reactions. This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and the calculation of activation energies (energetic barriers).

By understanding the reaction pathways and the associated energy barriers, researchers can predict the feasibility of a reaction and identify the most likely mechanism. nih.govmdpi.com This knowledge is invaluable for optimizing reaction conditions to favor the desired product and minimize the formation of byproducts. Quantum chemical calculations can also be used to study the effects of catalysts on the reaction mechanism, potentially leading to the discovery of more efficient synthetic routes. nih.gov

Calculated Energetic Barriers for a Hypothetical Reaction of Diethyl 6-bromoquinoline-2,3-dicarboxylate

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1: Nucleophilic attack | TS1 | 15.2 |

| Step 2: Intermediate formation | TS2 | 10.5 |

| Step 3: Product release | TS3 | 5.8 |

Future Research Directions and Emerging Trends for Diethyl 6 Bromoquinoline 2,3 Dicarboxylate

Exploration of Novel and Sustainable Synthetic Routes

Traditional quinoline (B57606) syntheses, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. nih.govpharmaguideline.com Future research will prioritize the development of novel and sustainable synthetic routes that are more efficient and environmentally benign. The focus will be on methodologies that offer high atom economy, utilize greener solvents, and operate under milder conditions.

Key areas of exploration include:

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step from multiple starting materials. rsc.org Designing a one-pot synthesis for Diethyl 6-bromoquinoline-2,3-dicarboxylate could significantly streamline its production. nih.govmdpi.com

Metal-Free Catalysis: The use of inexpensive and eco-friendly catalysts like molecular iodine to mediate the synthesis of quinoline dicarboxylates presents a sustainable alternative to heavy metal catalysts. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting synthetic routes to flow chemistry could enable more efficient and consistent production.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in many organic syntheses, including those for quinoline derivatives. nih.gov

Table 1: Comparison of Synthetic Approaches for Quinoline Scaffolds

| Feature | Traditional Methods (e.g., Skraup) | Emerging Sustainable Routes |

|---|---|---|

| Catalyst | Often strong acids (e.g., H₂SO₄) | Metal-free (e.g., Iodine), reusable heterogeneous catalysts |

| Conditions | High temperatures, harsh reagents | Milder temperatures, greener solvents (e.g., water, ionic liquids) |

| Efficiency | Often multi-step, moderate yields | One-pot reactions, high atom economy, often higher yields |

| Waste | Significant byproduct and acidic waste | Minimized waste streams, potential for catalyst recycling |

| Safety | Use of corrosive and toxic reagents | Improved safety profile, especially in flow chemistry setups |

Development of Highly Selective and Efficient Catalytic Systems for Transformations

The functional groups of Diethyl 6-bromoquinoline-2,3-dicarboxylate offer multiple sites for chemical transformation. A major future trend is the development of catalytic systems that can selectively target a specific position on the molecule. The bromine atom at the C-6 position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the C-H bonds on the quinoline core present opportunities for direct functionalization. mdpi.com

Future research will likely focus on:

Site-Selective C-H Functionalization: Developing catalysts (e.g., based on palladium, rhodium, or copper) that can selectively activate and functionalize specific C-H bonds on the quinoline ring, leaving the bromo and ester groups intact. mdpi.comrsc.org This would enable the introduction of new substituents at positions that are difficult to access through classical methods.

Orthogonal Catalysis: Designing catalytic systems where different catalysts can sequentially or simultaneously promote reactions at different sites (e.g., one catalyst for a Suzuki coupling at the C-Br bond and another for C-H activation at C-4) without interfering with each other.

Photo- and Electrocatalysis: These green chemistry approaches use light or electricity to drive chemical reactions, often providing unique selectivity and avoiding the need for harsh reagents. rsc.org Developing photo- or electrocatalytic methods for the functionalization of this scaffold is a promising and sustainable research direction.

Table 2: Potential Catalytic Transformations for Diethyl 6-bromoquinoline-2,3-dicarboxylate

| Reaction Type | Target Site | Potential Catalyst System | Desired Outcome |

|---|---|---|---|

| Suzuki Coupling | C-6 (Bromo) | Palladium/Ligand Complex | Formation of new C-C bonds (biaryl structures) |

| Buchwald-Hartwig Amination | C-6 (Bromo) | Palladium/Ligand Complex | Formation of C-N bonds (arylamines) |

| Direct Arylation | C-4, C-5, C-7, C-8 (C-H) | Palladium, Rhodium, or Ruthenium | Selective C-H to C-Aryl bond formation |

Expansion of Applications as a Versatile Synthetic Scaffold to New Chemical Space

The true value of Diethyl 6-bromoquinoline-2,3-dicarboxylate lies in its potential as a scaffold for building diverse and complex molecules. Its multiple reactive sites allow for systematic modification, enabling the exploration of new chemical space for applications in drug discovery and materials science. rsc.org

Future efforts will be directed towards:

Combinatorial Chemistry: Using the scaffold in high-throughput synthesis to generate large libraries of derivatives. For example, by performing a Suzuki coupling with a diverse set of boronic acids at the C-6 position and then reacting the ester groups with various amines, a large matrix of novel compounds can be rapidly produced.

Bioactive Molecule Synthesis: The quinoline core is a well-known pharmacophore. Future work will involve designing and synthesizing novel derivatives as potential therapeutic agents, targeting areas like cancer, infectious diseases, and neurological disorders. rsc.org

Development of Functional Materials: Incorporating the rigid, aromatic quinoline structure into polymers or organic materials could lead to novel materials with interesting photophysical or electronic properties, suitable for applications such as organic light-emitting diodes (OLEDs) or sensors.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence (AI) is a rapidly growing field that promises to accelerate discovery. hilarispublisher.comarxiv.org For Diethyl 6-bromoquinoline-2,3-dicarboxylate, AI and machine learning (ML) can be powerful tools.

Emerging trends in this area include:

Reaction Outcome Prediction: Training ML models on large datasets of chemical reactions to predict the most likely outcome, yield, and optimal conditions for transformations of the target molecule. researchgate.netbeilstein-journals.orgrjptonline.org This can save significant experimental time and resources by prioritizing high-yield reactions. preprints.org

De Novo Design: Using generative AI models to design novel quinoline derivatives with desired properties (e.g., high binding affinity to a specific biological target). researchgate.netmdpi.com The AI could suggest specific modifications to the scaffold, which can then be synthesized and tested.

Automated Synthesis: Integrating ML algorithms with robotic high-throughput experimentation platforms to create closed-loop systems that can autonomously optimize reaction conditions for the synthesis and functionalization of the scaffold. beilstein-journals.org

Table 3: Application of AI/ML in Research on Diethyl 6-bromoquinoline-2,3-dicarboxylate

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| Reaction Optimization | Reactants, catalysts, solvents, temperatures | Reaction yield, selectivity, byproducts | Accelerated discovery of optimal reaction conditions |

| Property Prediction | Molecular structure of a new derivative | Biological activity, solubility, material properties | Prioritization of synthetic targets with high potential |

| Retrosynthesis Planning | Target complex molecule | Potential synthetic pathways from the scaffold | Efficient design of multi-step syntheses |

Advanced Mechanistic Investigations Utilizing State-of-the-Art Analytical Techniques

A deep understanding of reaction mechanisms is fundamental to developing better catalysts and synthetic methods. acs.org Future research will employ advanced analytical techniques to probe the intricate details of reactions involving Diethyl 6-bromoquinoline-2,3-dicarboxylate.

Key techniques and their applications include:

In-situ and Operando Spectroscopy: Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, X-ray Absorption Spectroscopy (XAS), and Raman spectroscopy allow researchers to monitor reactions as they happen (in-situ) and while simultaneously measuring catalytic activity (operando). aspbs.commdpi.com This can reveal the structure of the active catalytic species and identify short-lived reaction intermediates.

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, can be used to model reaction pathways, calculate transition state energies, and rationalize observed selectivity. This provides insights that are often inaccessible through experimentation alone.

Kinetic Studies: Detailed kinetic analysis can help elucidate the rate-determining steps of a reaction and provide quantitative data to support a proposed mechanism.

These advanced studies will provide a feedback loop, where deeper mechanistic understanding enables the rational design of more efficient and selective catalysts and synthetic protocols, as outlined in the preceding sections. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.